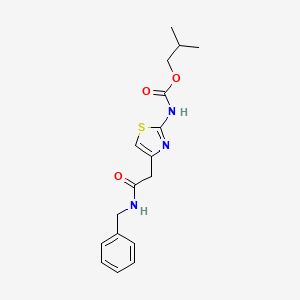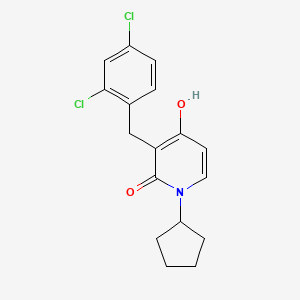
1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a cyclopentyl group, a dichlorobenzyl moiety, and a hydroxypyridinone core, which contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halides.
Attachment of the Dichlorobenzyl Moiety: The dichlorobenzyl group is often introduced through a Friedel-Crafts alkylation reaction, where 2,4-dichlorobenzyl chloride reacts with the pyridinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like recrystallization, and continuous flow chemistry to scale up the production process efficiently.
化学反応の分析
Types of Reactions
1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to modify the pyridinone ring or the dichlorobenzyl group.
Substitution: Halogen atoms in the dichlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of 1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-oxo-2(1H)-pyridinone.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the halogens.
科学的研究の応用
1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets.
Biological Studies: Used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: Employed as an intermediate in the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of 1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-oxo-2(1H)-pyridinone: An oxidized derivative with a ketone group.
1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-amino-2(1H)-pyridinone: A derivative with an amino group instead of a hydroxyl group.
Uniqueness
1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group, in particular, plays a crucial role in its interactions with molecular targets, differentiating it from similar compounds.
特性
IUPAC Name |
1-cyclopentyl-3-[(2,4-dichlorophenyl)methyl]-4-hydroxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c18-12-6-5-11(15(19)10-12)9-14-16(21)7-8-20(17(14)22)13-3-1-2-4-13/h5-8,10,13,21H,1-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEVITVFVPQGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=C(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2435268.png)
![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2435269.png)
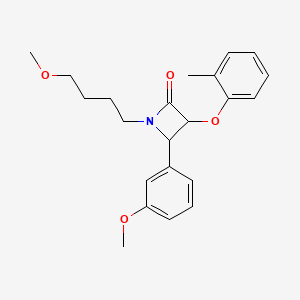
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2435271.png)
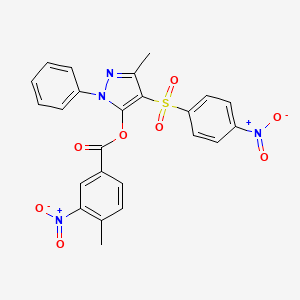
![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane](/img/structure/B2435274.png)
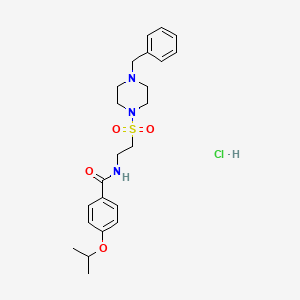
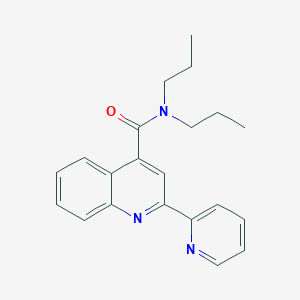
![Benzyl({2-methyl-1-[(2-methylprop-2-en-1-yl)oxy]propan-2-yl})amine](/img/structure/B2435280.png)
![1-(2,2-diethoxyethyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole](/img/structure/B2435284.png)
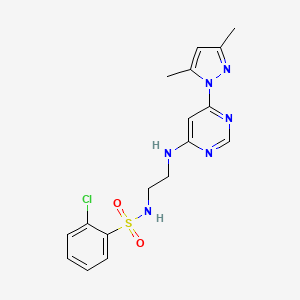
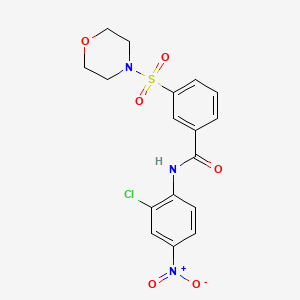
![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2435290.png)
